molecular formula C8H5ClN2O2 B1532205 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol CAS No. 16672-15-4

3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol

Cat. No. B1532205
CAS RN: 16672-15-4
M. Wt: 196.59 g/mol
InChI Key: KICRLMZFAZGWTM-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic compound, a polymer, a bioactive compound, etc.).



Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the structure of the molecule, including its geometry, the types of bonds it contains (covalent, ionic, hydrogen, etc.), and its stereochemistry if applicable.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include substitution reactions, addition reactions, elimination reactions, etc., depending on the functional groups present in the molecule.



Physical And Chemical Properties Analysis

This involves studying the physical properties of the compound (such as melting point, boiling point, solubility, etc.) and its chemical properties (such as its acidity or basicity, reactivity, etc.).


Scientific Research Applications

Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds

1,3,4-Oxadiazole compounds have been identified for their effective binding with different enzymes and receptors in biological systems through numerous weak interactions, thereby eliciting a wide range of bioactivities. These compounds are extensively used for the treatment of various ailments, underscoring their significant development value in medicinal chemistry (Verma et al., 2019).

Biologically Oriented Synthesis of 1,3,4-Oxadiazole Derivatives

Research on heterocyclic systems containing a 1,3,4-oxadiazole nucleus has revealed a rich synthetic history characterized by a wide range of synthesis methods. These compounds exhibit pronounced antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities, highlighting the importance and real perspective of biologically oriented synthesis of drugs in this segment of chemistry (Karpenko et al., 2020).

Preparation and Biological Roles of 1,3,4-Oxadiazoles

The innovative methods for the synthesis of 1,3,4-oxadiazole derivatives and their medicinal applications have been a focal point of recent developments, highlighting their key role in the treatment of numerous diseases and leading to the exploration of new therapeutic species (Nayak & Poojary, 2019).

Metal-Ion Sensing Applications

1,3,4-Oxadiazole scaffolds are notable for their applications beyond pharmacology, including their use in fluorescent frameworks for potential chemosensors, due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites for metal-ions sensors. This demonstrates the versatility of 1,3,4-oxadiazole derivatives in various scientific applications (Sharma et al., 2022).

Safety And Hazards

This involves studying the toxicity of the compound, its potential hazards, appropriate safety measures when handling it, and its environmental impact.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or activity.


Please note that the availability of this information would depend on how well-studied the compound is. For a novel or less-studied compound, some of this information might not be available. For a comprehensive analysis, you might need to conduct laboratory experiments or use computational chemistry methods. Always remember to follow safety guidelines when handling chemicals.


properties

IUPAC Name

3-(2-chlorophenyl)-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-4-2-1-3-5(6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICRLMZFAZGWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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